8-Chloro-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride
Description
Structural Characteristics and Nomenclature
The structural architecture of this compound demonstrates sophisticated molecular design principles that combine multiple functional elements within a single framework. The quinoline backbone provides the fundamental heterocyclic structure, consisting of a benzene ring fused to a pyridine ring in a linear arrangement. This bicyclic system creates a planar aromatic framework that serves as the foundation for additional substituents.
The chloro substituent positioned at the 8-carbon of the quinoline ring introduces an electronegative halogen that significantly influences the electronic properties of the entire molecule. This positioning places the chlorine atom adjacent to the nitrogen-containing pyridine portion of the quinoline system, creating unique electronic interactions that affect both reactivity and stability characteristics.
The 3-propoxyphenyl group attached at the 2-position represents a substantial aromatic substituent that extends the conjugated system of the molecule. This phenyl ring bears a propoxy side chain at the meta position, introducing an ether linkage that provides additional conformational flexibility while maintaining aromatic character. The propoxy group consists of a three-carbon alkyl chain terminated with an oxygen atom, creating both hydrophobic and polar characteristics within the same substituent.
The carbonyl chloride functional group located at the 4-position represents one of the most reactive components of the molecule. This acyl chloride moiety exhibits high electrophilicity, making it susceptible to nucleophilic attack and rendering the compound useful for various synthetic transformations. The positioning of this reactive group within the quinoline framework creates opportunities for selective chemical modifications while preserving the aromatic core structure.
The systematic nomenclature follows International Union of Pure and Applied Chemistry standards, clearly identifying each structural component and its position within the molecular framework. The name begins with the halogen substituent and its position, followed by the aromatic substituent and its location, then the base quinoline structure, and finally the functional group designation with its positional identifier.
Physical and Chemical Properties
The molecular composition of this compound reflects its complex structural characteristics through specific physical and chemical parameters that have been documented across multiple chemical databases and supplier specifications. The molecular formula C₁₉H₁₅Cl₂NO₂ indicates a substantial organic molecule containing nineteen carbon atoms, fifteen hydrogen atoms, two chlorine atoms, one nitrogen atom, and two oxygen atoms.
| Property | Value | Source Reference |
|---|---|---|
| Molecular Formula | C₁₉H₁₅Cl₂NO₂ | |
| Molecular Weight | 360.23 g/mol | |
| Average Mass | 360.234 g/mol | |
| Monoisotopic Mass | 359.047984 g/mol | |
| Purity Specification | 95% |
The molecular weight of 360.23 grams per mole reflects the substantial size and complexity of this quinoline derivative. This molecular mass places the compound in a range typical for pharmaceutical intermediates and specialized organic synthesis building blocks, indicating sufficient molecular complexity for specific biological or chemical interactions while remaining manageable for synthetic manipulations.
The monoisotopic mass of 359.047984 grams per mole provides precise mass spectrometric identification capabilities. This highly specific mass value enables accurate identification through high-resolution mass spectrometry techniques, which proves essential for quality control and analytical verification in research and industrial applications.
The compound demonstrates the characteristic properties associated with aromatic heterocyclic systems, including electronic delocalization across the quinoline framework and the extended aromatic system created by the phenyl substituent. The presence of two chlorine atoms introduces significant electronegativity that influences the overall electronic distribution throughout the molecule, affecting both chemical reactivity and physical properties.
The carbonyl chloride functional group contributes reactive characteristics that distinguish this compound from simple aromatic systems. This acyl chloride moiety exhibits high reactivity toward nucleophiles, including water, alcohols, and amines, which necessitates careful handling and storage under anhydrous conditions to prevent hydrolysis and decomposition.
The propoxy substituent introduces conformational flexibility through its alkyl chain while maintaining connection to the aromatic system through the ether linkage. This structural feature provides opportunities for intermolecular interactions and may influence solubility characteristics in various organic solvents.
Historical Context and Discovery
The development of this compound represents part of the broader historical evolution of quinoline chemistry, which has its roots in the nineteenth century discovery and synthesis of quinoline alkaloids. While specific documentation regarding the initial synthesis and discovery of this particular derivative remains limited in the available literature, the compound emerges from decades of systematic exploration of quinoline derivatives for pharmaceutical and chemical applications.
The quinoline framework itself was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, establishing the foundation for an entire class of heterocyclic compounds that would prove invaluable in medicinal chemistry. The subsequent development of synthetic methods for quinoline preparation, including the Skraup synthesis developed in 1880, provided the tools necessary for creating complex quinoline derivatives with specific substitution patterns.
The strategic incorporation of chloro substituents into quinoline systems developed throughout the twentieth century as chemists recognized the significant impact of halogen substitution on biological activity and chemical reactivity. The positioning of chlorine atoms at specific locations within the quinoline framework became a standard approach for modifying electronic properties and enhancing selectivity in chemical transformations.
The development of carbonyl chloride derivatives represents a more recent advancement in quinoline chemistry, reflecting the growing sophistication of synthetic organic chemistry and the demand for reactive intermediates capable of precise chemical modifications. The acyl chloride functional group provides exceptional reactivity that enables the formation of amides, esters, and other carbonyl-containing compounds through controlled synthetic procedures.
The emergence of compounds like this compound in commercial chemical catalogs indicates the maturation of quinoline synthetic chemistry and the recognition of these compounds as valuable building blocks for more complex molecular architectures. The availability through multiple chemical suppliers suggests established synthetic routes and growing demand for specialized quinoline derivatives in research applications.
Chemical Identity and Registry Information
The chemical identity of this compound has been established through multiple international chemical registry systems and databases, providing comprehensive identification and tracking capabilities for research and commercial applications. The Chemical Abstracts Service registry number 1160263-79-5 serves as the primary unique identifier for this compound across global chemical databases and regulatory systems.
The Molecular Descriptor Language number MFCD03422843 provides an additional standardized identifier that facilitates database searches and chemical inventory management across multiple platforms. This identifier proves particularly valuable for tracking the compound through various stages of research and development, ensuring consistent identification regardless of the specific database or supplier system being utilized.
The ChemSpider identification number 23079152 connects the compound to one of the largest free chemical structure databases, providing access to additional property predictions and related compound information. This database entry enables researchers to access computational predictions regarding various molecular properties and to identify structurally related compounds that might exhibit similar characteristics or synthetic utility.
The Simplified Molecular Input Line Entry System representation O=C(Cl)C1=CC(C2=CC=CC(OCCC)=C2)=NC3=C(Cl)C=CC=C13 provides a text-based molecular structure description that enables precise computer-readable specification of the molecular architecture. This linear notation system allows for exact structural communication between different software systems and databases, eliminating ambiguity in molecular identity and enabling automated structure-based searching and analysis.
The systematic documentation of this compound across multiple chemical suppliers and databases indicates its recognition as a standard research chemical with established synthetic accessibility and demonstrated utility. The consistent appearance of identical molecular specifications across independent sources provides confidence in the accuracy of the reported chemical identity and properties.
The availability of this compound through multiple commercial sources with consistent specifications suggests established synthetic routes and quality control procedures that ensure reliable access to high-purity material for research applications. The reported purity levels of 95 percent indicate sophisticated purification methods and analytical verification procedures that meet the demanding requirements of modern chemical research.
Properties
IUPAC Name |
8-chloro-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO2/c1-2-9-24-13-6-3-5-12(10-13)17-11-15(19(21)23)14-7-4-8-16(20)18(14)22-17/h3-8,10-11H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQKNTLMOKICTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401195888 | |
| Record name | 8-Chloro-2-(3-propoxyphenyl)-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401195888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160263-79-5 | |
| Record name | 8-Chloro-2-(3-propoxyphenyl)-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160263-79-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Chloro-2-(3-propoxyphenyl)-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401195888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods Overview
The synthesis of 8-Chloro-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride generally follows a multi-step process involving:
- Construction of the quinoline core,
- Selective chlorination at the 8-position,
- Introduction of the 3-propoxyphenyl group at the 2-position,
- Conversion of the carboxylic acid to the carbonyl chloride moiety.
Quinoline Core Formation
The quinoline nucleus is typically synthesized via the Friedländer synthesis, a well-established method involving the condensation of anilines with carbonyl compounds under acidic or basic catalysis. This method provides a versatile and efficient route to various quinoline derivatives, including those substituted at the 2- and 8-positions.
Selective Chlorination at the 8-Position
Selective chlorination at the 8-position of the quinoline ring is a critical and challenging step due to potential side reactions, especially when other reactive substituents such as amino groups are present at adjacent positions (e.g., 7-position). According to patent CN103709100A, the key to effective chlorination is the use of suitable chlorinating reagents under mild conditions to avoid ring-opening and impurity formation.
- Chlorination is performed using chlorinating agents that selectively substitute the hydrogen at the 8-position with chlorine.
- Reaction conditions are maintained mild (0–100 °C) with catalysts to enhance selectivity.
- This approach avoids harsh conditions typical of traditional methods, reducing side reactions and improving yield.
- The method is economical, operationally simple, and industrially applicable.
Introduction of the 3-Propoxyphenyl Group at the 2-Position
The attachment of the 3-propoxyphenyl moiety at the 2-position of the quinoline core is generally achieved through acylation reactions involving the corresponding acyl chloride derivative of 3-propoxyphenyl carboxylic acid.
A representative procedure from literature involves:
- Conversion of 3-propoxyphenyl carboxylic acid to its acyl chloride using thionyl chloride (SOCl₂) under reflux.
- The acyl chloride intermediate is then reacted with an amino-substituted quinoline derivative in dry tetrahydrofuran (THF) with triethylamine as a base.
- The reaction is typically carried out at room temperature for 1.5 to 72 hours depending on the substrates.
- Workup involves aqueous quenching, pH adjustment (~8), extraction with ethyl acetate, drying, and purification by flash chromatography.
This method ensures efficient coupling with high purity and yield.
Formation of Carbonyl Chloride Group
The conversion of the carboxylic acid group on the quinoline derivative to the corresponding carbonyl chloride is commonly achieved using reagents such as:
- Thionyl chloride (SOCl₂),
- Oxalyl chloride ((COCl)₂),
- Phosphorus pentachloride (PCl₅).
These reagents facilitate the replacement of the hydroxyl group with chlorine, forming the acid chloride functional group essential for further chemical transformations or biological activity.
Summary of Preparation Steps and Conditions
Research Findings and Reaction Analysis
- The selective chlorination at the 8-position is crucial to avoid impurities and maintain ring integrity. The mild reaction conditions and choice of chlorinating agents improve yield and purity.
- Acylation reactions with 3-propoxyphenyl acyl chloride proceed smoothly in dry THF with triethylamine, providing high yields of the desired amide intermediate.
- The carbonyl chloride formation is straightforward using standard chlorinating reagents and is compatible with the quinoline scaffold.
- These methods are scalable and suitable for industrial production due to operational simplicity and avoidance of harsh conditions.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation and reduction under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative of the original compound .
Scientific Research Applications
8-Chloro-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride is primarily used in proteomics research. It serves as a reagent for the synthesis of various biologically active compounds and is involved in the study of protein interactions and functions . Its applications extend to:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of protein-ligand interactions.
Medicine: Investigated for potential therapeutic applications, although not used clinically.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The precise mechanism of action of 8-Chloro-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The quinoline ring structure is known to interact with various biological targets, potentially affecting cellular pathways .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The quinoline-4-carbonyl chloride scaffold is highly modular, with modifications at the 2-phenyl and 8-chloro positions significantly altering properties. Key analogs and their differences are summarized below:
Key Observations :
- Electronic Effects: Electron-donating groups (e.g., methoxy) stabilize the quinoline core, while electron-withdrawing substituents (e.g., Cl) enhance electrophilicity at the carbonyl chloride .
Biological Activity
8-Chloro-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride is a synthetic compound belonging to the quinoline family, which has gained attention due to its potential biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and applications in scientific research, particularly in proteomics and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C19H15Cl2NO2, with a molecular weight of 360.24 g/mol. The compound features a chloro group at the 8-position, a propoxyphenyl substituent at the 2-position, and a carbonyl chloride functional group at the 4-position of the quinoline ring system. These structural elements contribute to its reactivity and biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C19H15Cl2NO2 |
| Molecular Weight | 360.24 g/mol |
| Key Functional Groups | Chloro, Propoxy, Carbonyl Chloride |
This compound plays a significant role in biochemical reactions, particularly in protein interactions and enzyme activities. It has been shown to interact with various enzymes, notably proteases, which are crucial for protein metabolism.
Cellular Effects
The compound influences cellular processes by modulating signaling pathways such as MAPK/ERK, which are essential for cell proliferation and differentiation. Its ability to affect gene expression and cellular metabolism highlights its potential as a research tool in understanding cellular mechanisms.
Molecular Mechanism
At the molecular level, the compound exerts its effects primarily through binding to enzyme active sites, leading to inhibition or activation of enzymatic activity. This mechanism is common among quinoline derivatives, which often target specific biological pathways.
Antiviral Activity
Recent studies have indicated that derivatives of quinoline compounds exhibit antiviral properties. For instance, modifications in substituents on the anilide ring of similar quinolines have shown significant inhibition of virus growth with low cytotoxicity . This suggests that this compound may also possess similar antiviral properties worth exploring.
Proteomics Applications
In proteomics research, this compound is utilized for studying protein-ligand interactions. Its unique structure allows it to serve as a scaffold for the development of novel therapeutic agents targeting various diseases. The ability to synthesize biologically active compounds from this quinoline derivative makes it valuable in medicinal chemistry.
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its specific substitution pattern on the quinoline ring. Comparatively, other similar compounds such as 8-Chloro-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride differ only in the position of the propoxy group but may exhibit different biological activities due to these structural variations.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 8-Chloro-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride | C19H15Cl2NO2 | Similar structure; different propoxy position |
| 8-Hydroxyquinoline | C9H7NO | Known for chelating properties; simpler structure |
| 2-Aminoquinoline | C9H10N2 | Exhibits different activities; lacks halogen substituents |
Q & A
Q. What are the established synthetic routes for quinoline-4-carbonyl chloride derivatives, and how can they be adapted for 8-Chloro-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride?
- Methodological Answer : A common approach involves coupling substituted phenyl groups to the quinoline core via Friedländer or Gould–Jacob reactions. For example, quinaldic acid derivatives (e.g., quinoline-4-carboxylic acids) can react with acyl chlorides or phenols under catalysis by POCl₃ or other dehydrating agents . Adapting this to the target compound would require:
Core Formation : Synthesize the 8-chloroquinoline backbone using Skraup or Doebner–von Miller cyclization with appropriate nitro/amino precursors.
Functionalization : Introduce the 3-propoxyphenyl group at position 2 via Ullmann coupling or nucleophilic aromatic substitution.
Carbonylation : Convert the 4-carboxylic acid to the carbonyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride .
Key Consideration: Monitor reaction temperatures (e.g., POCl₃ reactions often require 353–363 K) and stoichiometry to avoid over-chlorination .
Q. How can the purity and structural identity of this compound be validated in laboratory settings?
- Methodological Answer :
- Analytical Techniques :
- HPLC/GC-MS : Assess purity (>95% threshold for research-grade compounds).
- NMR Spectroscopy : Confirm substitution patterns (e.g., ¹H NMR for propoxyphenyl protons at δ 1.0–1.5 ppm; ¹³C NMR for carbonyl chloride at ~170 ppm) .
- Elemental Analysis : Verify Cl content (theoretical ~14.5% for C₁₉H₁₄Cl₂NO₂).
- Crystallography : Single-crystal X-ray diffraction (as in related chloroquinolines) resolves bond angles and torsional strain (e.g., C–Cl bond lengths ~1.73 Å) .
Advanced Research Questions
Q. What computational methods are suitable for predicting the reactivity of the carbonyl chloride group in cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model electrophilic substitution at the carbonyl chloride site. Key parameters include LUMO energy (indicating susceptibility to nucleophilic attack) and Fukui indices for reactive sites .
- MD Simulations : Study solvation effects in polar aprotic solvents (e.g., DMF or THF) to optimize reaction kinetics .
- Case Study : For analogous compounds, B3LYP/6-31G(d) methods predicted acyl chloride reactivity with amines (ΔG‡ ~25 kcal/mol) .
Q. How do steric and electronic effects influence the crystallographic packing of this compound?
- Methodological Answer :
- Analyze crystal data from related structures (e.g., triclinic P1 symmetry with unit cell parameters a = 10.058 Å, b = 10.648 Å, c = 10.879 Å) .
- The 3-propoxyphenyl group introduces torsional strain (dihedral angle ~32° with the quinoline plane), affecting intermolecular interactions like C–H···O or π-stacking .
- Compare with 8-(4-chlorobenzylidene) derivatives, where Cl substituents enhance halogen bonding, reducing solubility in non-polar solvents .
Q. What strategies mitigate decomposition during storage, given the hydrolytic sensitivity of acyl chlorides?
- Methodological Answer :
- Storage Conditions : Anhydrous environments (argon atmosphere, molecular sieves) at 253–278 K .
- Stabilization : Co-crystallize with sterically hindered bases (e.g., 2,6-lutidine) to slow hydrolysis .
- Monitoring : Periodic FT-IR analysis for O–H stretches (~3200 cm⁻¹) indicating hydrolyzed carboxylic acid formation .
Contradictions & Resolutions
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
